molecular formula C22H26N2O4S B11484570 1-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine

1-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine

Cat. No.: B11484570
M. Wt: 414.5 g/mol
InChI Key: PPJKCZFZLAGUJN-UHFFFAOYSA-N
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Description

3-(BENZENESULFONYL)-1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE is a complex organic compound that features a benzenesulfonyl group, a dimethoxyphenyl group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE typically involves multiple steps. One common approach starts with the preparation of 3,4-dimethoxyphenylacetonitrile, which is then subjected to a series of reactions including nitration, reduction, and cyclization to form the pyrrole ring . The benzenesulfonyl group is introduced through sulfonylation reactions using benzenesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-(BENZENESULFONYL)-1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

3-(BENZENESULFONYL)-1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(BENZENESULFONYL)-1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can act as a pharmacophore, binding to active sites and modulating biological activity. The dimethoxyphenyl group may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(BENZENESULFONYL)-1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C22H26N2O4S

Molecular Weight

414.5 g/mol

IUPAC Name

3-(benzenesulfonyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dimethylpyrrol-2-amine

InChI

InChI=1S/C22H26N2O4S/c1-15-16(2)24(13-12-17-10-11-19(27-3)20(14-17)28-4)22(23)21(15)29(25,26)18-8-6-5-7-9-18/h5-11,14H,12-13,23H2,1-4H3

InChI Key

PPJKCZFZLAGUJN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)N)CCC3=CC(=C(C=C3)OC)OC)C

Origin of Product

United States

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